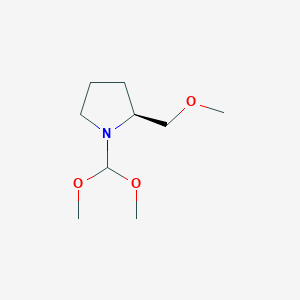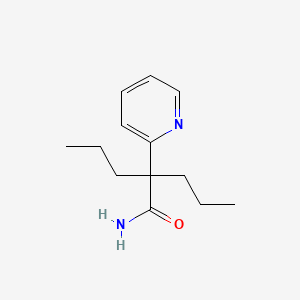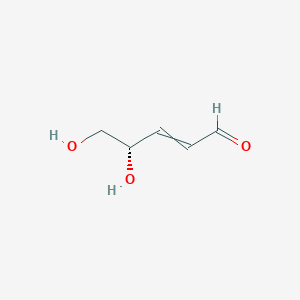
(4S)-4,5-Dihydroxypent-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4,5-Dihydroxypent-2-enal is an organic compound with the molecular formula C5H8O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4,5-Dihydroxypent-2-enal can be achieved through several methods. One common approach involves the oxidation of suitable precursors using specific reagents and conditions. For instance, the compound can be synthesized from (4S)-4,5-dihydroxy-2-pentenoic acid through a controlled oxidation process. The reaction typically requires the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of biocatalysts or enzymes to facilitate the oxidation process. This approach not only enhances the yield but also reduces the environmental impact by minimizing the use of hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4,5-Dihydroxypent-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of (4S)-4,5-dihydroxypentanol.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
(4S)-4,5-Dihydroxypent-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4S)-4,5-Dihydroxypent-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amino acids in proteins or nucleic acids. This interaction can lead to the formation of covalent adducts, which may alter the function of the target molecules. Additionally, the compound’s hydroxyl groups can participate in hydrogen bonding, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-4,5-Dihydroxypent-2-enal: The enantiomer of (4S)-4,5-Dihydroxypent-2-enal, differing only in the spatial arrangement of atoms.
4,5-Dihydroxy-2-pentenoic acid: A related compound with a carboxylic acid group instead of an aldehyde group.
4,5-Dihydroxypentanoic acid: A saturated analog with a carboxylic acid group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions with biological molecules. This chiral specificity can result in different biological activities and properties compared to its enantiomer or other related compounds.
Propiedades
Número CAS |
67528-75-0 |
|---|---|
Fórmula molecular |
C5H8O3 |
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
(4S)-4,5-dihydroxypent-2-enal |
InChI |
InChI=1S/C5H8O3/c6-3-1-2-5(8)4-7/h1-3,5,7-8H,4H2/t5-/m0/s1 |
Clave InChI |
MERWVFZVBUHPAV-YFKPBYRVSA-N |
SMILES isomérico |
C([C@H](C=CC=O)O)O |
SMILES canónico |
C(C(C=CC=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


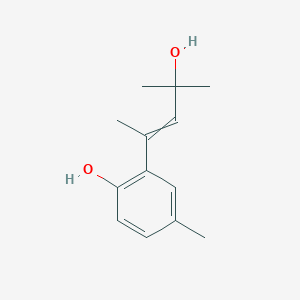
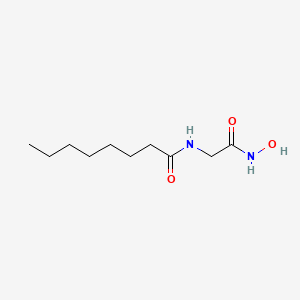
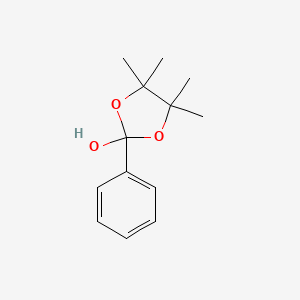
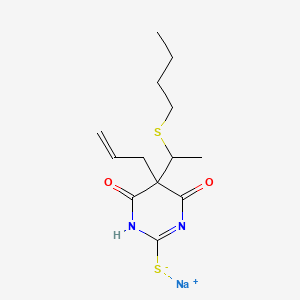
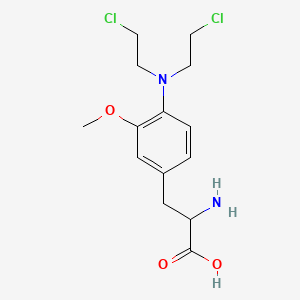
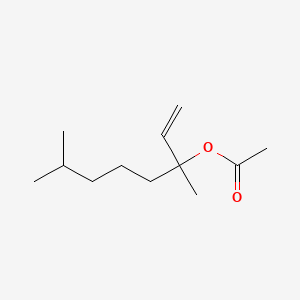
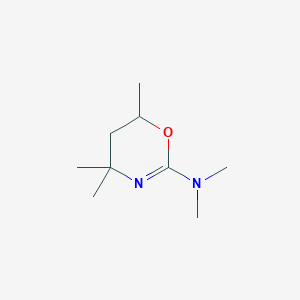
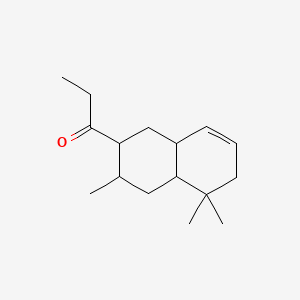
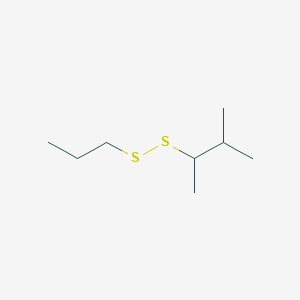
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)

